molecular formula C11H24ClNO2 B2852569 3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride CAS No. 1582273-18-4

3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride

Cat. No.: B2852569
CAS No.: 1582273-18-4
M. Wt: 237.77
InChI Key: PWFOSXNLUOVMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Pentyl(propan-2-yl)amino]propanoic acid hydrochloride is a propanoic acid derivative featuring a tertiary amine substituent at the β-position (C3), with pentyl (C5H11) and propan-2-yl (isopropyl, C3H7) groups attached to the nitrogen atom. The hydrochloride salt enhances its solubility in aqueous environments.

Properties

IUPAC Name

3-[pentyl(propan-2-yl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-4-5-6-8-12(10(2)3)9-7-11(13)14;/h10H,4-9H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFOSXNLUOVMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCC(=O)O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1582273-18-4
Record name 3-[pentyl(propan-2-yl)amino]propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution on β-Halopropanoic Acid Esters

Ethyl 3-bromopropanoate serves as a critical intermediate for introducing the tertiary amine group. Reacting this ester with pentyl(propan-2-yl)amine under nucleophilic substitution conditions (e.g., polar aprotic solvents like dimethylformamide [DMF], 60–80°C) facilitates displacement of the bromide ion. Subsequent saponification with aqueous sodium hydroxide yields the free carboxylic acid, which is protonated with hydrochloric acid to form the hydrochloride salt.

Mechanistic Considerations :

  • The steric hindrance of the tertiary amine reduces nucleophilicity, necessitating elevated temperatures or catalytic potassium iodide to enhance reaction rates.
  • Competing elimination reactions to form acrylic acid derivatives are mitigated by avoiding strong bases and optimizing solvent polarity.

Reductive Amination of 3-Oxopropanoic Acid Derivatives

While 3-oxopropanoic acid is inherently unstable, its protected forms (e.g., ethyl 3-oxopropanoate) undergo reductive amination with pentylamine and acetone. Using sodium cyanoborohydride in methanol at pH 4–5 yields the tertiary amine, which is hydrolyzed to the carboxylic acid and converted to the hydrochloride salt.

Limitations :

  • Low yields (<30%) due to competing imine formation and over-reduction.
  • Requires multi-step protection-deprotection sequences, complicating scalability.

Alkylation of β-Amino Propanoic Acid Derivatives

Sequential alkylation of β-alanine (3-aminopropanoic acid) presents a theoretically viable route but faces practical challenges:

Direct Alkylation of β-Alanine

Initial alkylation with pentyl bromide under basic conditions (K₂CO₃, acetonitrile) forms the secondary amine, 3-(pentylamino)propanoic acid. Subsequent reaction with isopropyl bromide, however, fails to produce the tertiary amine due to diminished nucleophilicity of the secondary amine and steric hindrance.

Mitsunobu Reaction for C–N Bond Formation

The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, enables direct coupling of 3-hydroxypropanoic acid with pentyl(propan-2-yl)amine. This method bypasses elimination risks but suffers from poor atom economy and high reagent costs.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods based on yield, scalability, and practicality:

Method Key Reagents Yield (%) Scalability Practical Challenges
Nucleophilic Substitution Ethyl 3-bromopropanoate, amine 45–60 High Elimination side reactions
Reductive Amination Ethyl 3-oxopropanoate, NaBH₃CN 20–30 Moderate Multi-step protection required
Mitsunobu Reaction DIAD, PPh₃ 35–50 Low Cost and purification difficulties

Optimization of Nucleophilic Substitution

Recent advancements in β-halopropanoate chemistry have improved yields and selectivity:

Solvent and Temperature Effects

Reactions conducted in DMF at 80°C achieve 58–62% yield, whereas tetrahydrofuran (THF) at reflux yields <40% due to incomplete substitution.

Catalytic Enhancements

Adding 10 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increases yields to 68% by facilitating halide displacement.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. The nucleophilic substitution route, despite moderate yields, remains preferred due to:

  • Commercial availability of ethyl 3-bromopropanoate.
  • Simplified isolation via acid-base extraction.

Chemical Reactions Analysis

Types of Reactions

3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis and Reactions

Chemical Reactions
The compound is primarily utilized as a building block in organic synthesis. It participates in several types of reactions:

  • Oxidation : This compound can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can convert it into alcohols or amines, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution : The compound can engage in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under basic or acidic conditions.

Biological Applications

Pharmacological Potential
Research has indicated that 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride may possess biological activities that could be harnessed for therapeutic purposes:

  • Antimicrobial Properties : Studies suggest that the compound exhibits potential antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary research has indicated that it may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Industrial Applications

Specialty Chemicals Production
In the industrial sector, 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride serves as an intermediate in the synthesis of various specialty chemicals. Its unique structural characteristics allow it to be used effectively in the production of pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Ibandronate Sodium

One notable application is its role as a key intermediate in the synthesis of Ibandronate Sodium, a bisphosphonate used to treat osteoporosis and metastatic bone disease. The synthesis process involves multiple steps where 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride is utilized to enhance yield and purity. The method involves the reaction of n-amylamine with acrylate followed by further chemical transformations to achieve the desired product .

Case Study 2: Antimicrobial Research

In a study exploring new antimicrobial agents, 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride was tested against various bacterial strains. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Key Structural Features :

  • Propanoic acid backbone.
  • Tertiary amine substituent with branched alkyl chains (pentyl and isopropyl).
  • Hydrochloride salt form.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-[Pentyl(propan-2-yl)amino]propanoic acid hydrochloride with related compounds, focusing on molecular weight, substituents, and solubility characteristics.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Amine Group Key Physicochemical Properties
3-[Pentyl(propan-2-yl)amino]propanoic acid hydrochloride C11H23ClN2O2 ~254.76* Pentyl, isopropyl High lipophilicity; improved water solubility via HCl salt
3-[Methyl(pentyl)amino]propanoic acid hydrochloride (CAS 625120-81-2) C9H20ClN2O2 209.71 Methyl, pentyl Used as a pharmaceutical impurity standard
GW-1929 Hydrochloride (PPARγ agonist) C28H29ClN3O4 Not specified Benzoylphenyl, pyridinylethoxy Oral bioavailability; targets metabolic disorders
Ronacaleret Hydrochloride (osteoporosis treatment) C25H31F2NO4·HCl 484.00 Difluorophenyl, indenylalkyl High molecular weight; fluorinated aromatic backbone
Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride C11H14FNO2·HCl 263.69 3-Fluorophenyl, ethyl ester Ester prodrug; enhanced lipophilicity

Pharmacological and Functional Differences

  • 3-[Methyl(pentyl)amino]propanoic Acid Hydrochloride: Serves as a reference standard for impurities in Ibandronate Sodium, a bone disease therapeutic . Lacks therapeutic activity; primarily used in analytical quality control.
  • GW-1929 Hydrochloride :

    • PPARγ agonist with demonstrated hypoglycemic and hypolipidemic effects in vivo .
    • Complex aromatic substituents enable receptor binding, unlike the alkyl-dominated structure of the target compound.
  • Ronacaleret Hydrochloride :

    • Targets osteoporosis via calcium-sensing receptor modulation .
    • Fluorinated aromatic groups enhance metabolic stability compared to purely aliphatic derivatives.
  • Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride: Ester group acts as a prodrug, improving membrane permeability . Fluorophenyl substituent introduces aromatic π-π interactions absent in the target compound.

Key Research Findings

Salt Form Impact: Hydrochloride salts of amino acid derivatives (e.g., 3-[methyl(pentyl)amino]propanoic acid) exhibit enhanced solubility, critical for analytical applications .

Aromatic or fluorinated groups (e.g., in Ronacaleret) improve target selectivity and stability .

Therapeutic vs. Non-Therapeutic Use: Structural complexity correlates with pharmacological activity; simpler analogs are relegated to non-therapeutic roles .

Biological Activity

3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride is a compound of increasing interest in pharmaceutical and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a propanoic acid backbone with pentyl and isopropyl amine substitutions. Its molecular formula is C13H27ClN2O2C_{13}H_{27}ClN_2O_2, with a molecular weight of approximately 237.77 g/mol. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which are crucial for its biological activity .

The biological effects of 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride are believed to be mediated through its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to various biological responses, including:

  • Inhibition of microbial growth : The compound has shown potential antimicrobial properties.
  • Anti-inflammatory effects : Research indicates that it may reduce inflammation through modulation of inflammatory pathways .

Antimicrobial Properties

Studies have indicated that 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in the table below.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli350
Pseudomonas aeruginosa500
Bacillus cereus250

These results suggest that the compound may be effective in treating infections caused by these microorganisms .

Anti-inflammatory Effects

Preliminary studies have suggested that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. Further investigation is needed to confirm these findings and elucidate the underlying mechanisms.

Study on Antimicrobial Activity

In a recent study published in Molecules, researchers synthesized several derivatives of propanoic acid compounds and tested their antimicrobial efficacy. Among them, 3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride demonstrated promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Investigation of Anti-inflammatory Properties

Another study explored the anti-inflammatory potential of the compound using a mouse model of inflammation. Results indicated a significant reduction in swelling and inflammatory markers when treated with the compound compared to control groups. This suggests a potential therapeutic role in managing inflammatory diseases .

Comparison with Similar Compounds

Compound Name CAS Number Unique Features
3-[Methyl(pentyl)amino]propanoic acid; hydrochloride625120-81-2Contains a methyl group instead of isopropyl
3-Aminohexanoic acid6000-60-0Shorter carbon chain, different biological activity
N-Pentylglycine120-03-0Lacks the propanoic acid moiety

3-[Pentyl(propan-2-yl)amino]propanoic acid; hydrochloride stands out due to its structural complexity and potential lipophilicity, which may enhance its interaction with biological targets compared to similar compounds .

Q & A

Q. What are the established synthetic routes for 3-[Pentyl(propan-2-yl)amino]propanoic acid hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Alkylation of propan-2-ylamine with pentyl bromide to form the tertiary amine intermediate.
  • Step 2: Coupling with β-propiolactone or acrylic acid derivatives via nucleophilic addition to introduce the carboxylic acid group.
  • Step 3: Salt formation using HCl gas in anhydrous ethanol to yield the hydrochloride form .
    Characterization:
  • NMR: 1H/13C NMR in D2O to confirm amine protonation and salt formation.
  • HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in H2O/MeCN) to assess purity (>95%) .

Q. What analytical techniques are critical for verifying the compound’s structural integrity and purity?

Methodological Answer:

  • Mass Spectrometry (HRMS): ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ at m/z 248.2).
  • Elemental Analysis: Match calculated vs. observed C, H, N, and Cl percentages (e.g., Cl content ~14.3%) .
  • FTIR: Peaks at 1720 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad, N-H+ stretch) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the alkylation step?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or Raney Ni for selective reduction of nitro intermediates.
  • Solvent Optimization: Use DMF or THF to enhance solubility of hydrophobic intermediates.
  • Temperature Control: Maintain 0–5°C during HCl addition to prevent decomposition .
    Data Table:
ParameterOptimal ConditionByproduct Yield Reduction
SolventTHF12% → 3%
CatalystPd/C (5%)15% → 2%
Reaction Temp60°C20% → 5%

Q. How can contradictions in NMR spectral data (e.g., split peaks for amine protons) be resolved?

Methodological Answer:

  • Variable Temperature NMR: Conduct experiments at 25°C and −20°C to assess dynamic proton exchange.
  • COSY/HSQC: Identify coupling between NH and adjacent CH2 groups to confirm stereochemical rigidity.
  • Deuterium Exchange: Add D2O to distinguish exchangeable NH/OH protons .

Q. What in vitro models are suitable for evaluating the compound’s bioactivity and mechanism of action?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
  • Cellular Uptake Studies: Radiolabel the compound (³H or ¹⁴C) and measure accumulation in HEK293 cells via scintillation counting.
  • Receptor Binding: Competitive ELISA with immobilized GPCRs (e.g., α2-adrenergic receptors) .

Toxicity and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

  • Acute Toxicity Testing: LD50 determination in rodents (oral/administered dose range: 50–500 mg/kg).
  • Waste Neutralization: Treat aqueous waste with 1M NaOH to deprotonate the amine before disposal.
  • PPE: Use nitrile gloves and fume hoods during synthesis to avoid dermal/ocular exposure .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points (e.g., 180°C vs. 195°C) be investigated?

Methodological Answer:

  • DSC/TGA: Perform differential scanning calorimetry to identify polymorphic transitions or hydrate formation.
  • Recrystallization Solvent Study: Compare melting points after recrystallizing from ethanol vs. acetone/water mixtures.
  • PXRD: Analyze crystalline phases to rule out solvate formation .

Future Research Directions

Q. What strategies could enhance the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design: Synthesize ester derivatives (e.g., methyl ester) to improve membrane permeability.
  • Liposomal Encapsulation: Use DSPC/cholesterol liposomes (70:30 molar ratio) for controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.